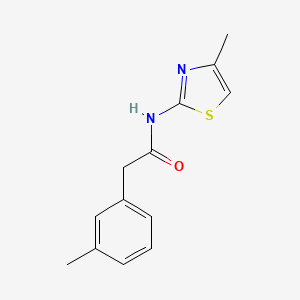
2-(3-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is an organic compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a member of the thiazole family, which is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2-(3-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is believed to involve the inhibition of COX-2 activity. This enzyme is responsible for the production of prostaglandins, which are involved in the regulation of inflammation and pain. By inhibiting COX-2, this compound can reduce the production of prostaglandins and therefore reduce inflammation and pain. Additionally, the induction of apoptosis in cancer cells suggests that this compound may have other mechanisms of action that are not yet fully understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of COX-2 and induce apoptosis in cancer cells. In vivo studies have shown that this compound can reduce inflammation and pain in animal models. Additionally, this compound has been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(3-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide in lab experiments include its diverse biological activities and low toxicity. This compound has been found to exhibit anti-inflammatory, analgesic, and antitumor effects, making it a useful tool for studying these processes. Additionally, this compound has been found to have low toxicity and good pharmacokinetic properties, making it a safe and effective compound to use in lab experiments.
The limitations of using this compound in lab experiments include its limited solubility in water and its potential for off-target effects. This compound has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound may have off-target effects that are not yet fully understood, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 2-(3-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide. One direction is to further investigate its mechanism of action, particularly its ability to induce apoptosis in cancer cells. Understanding the mechanism of action of this compound can help to optimize its use as a therapeutic agent. Another direction is to study the structure-activity relationship of this compound and its analogues, which can help to identify more potent and selective compounds. Additionally, the use of this compound in combination with other therapeutic agents can be explored, as it may have synergistic effects with other compounds.
Métodos De Síntesis
The synthesis of 2-(3-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide involves the reaction of 3-methylbenzoyl chloride with 4-methyl-2-thiazolamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product. This method has been optimized for high yield and purity and has been reported in the literature.
Aplicaciones Científicas De Investigación
2-(3-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide has been found to exhibit promising biological activities, including anti-inflammatory, analgesic, and antitumor effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. Additionally, this compound has been found to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Propiedades
IUPAC Name |
2-(3-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-9-4-3-5-11(6-9)7-12(16)15-13-14-10(2)8-17-13/h3-6,8H,7H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVFDKMNUVDHEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=NC(=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

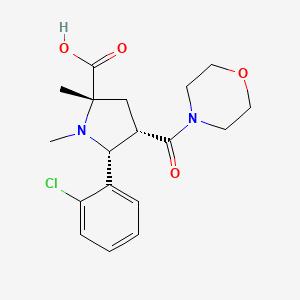
![ethyl {3-[4-(2-furyl)-2-oxo-3-buten-1-yl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B5323488.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-1,4-diazepane](/img/structure/B5323489.png)
![N-(2-ethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5323496.png)
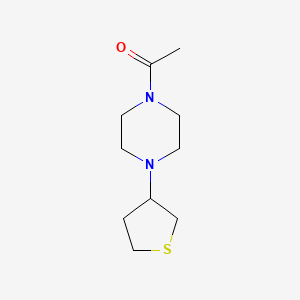
![N-[(2R)-tetrahydrofuran-2-ylmethyl]-7-(tetrahydro-2H-pyran-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5323507.png)
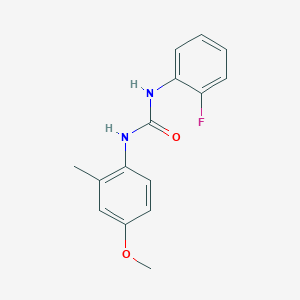
![5-(3,4-dichlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5323525.png)
![ethyl 2-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]propanoate](/img/structure/B5323538.png)
![N,N-diethyl-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B5323543.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5323552.png)
![1'-(1-benzofuran-2-ylmethyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5323562.png)
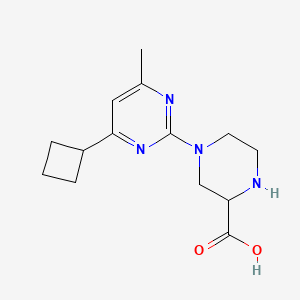
![N-(2-furylmethyl)-2-[(4-methyl-1,4-diazepan-1-yl)carbonyl]-4-morpholinecarboxamide](/img/structure/B5323576.png)